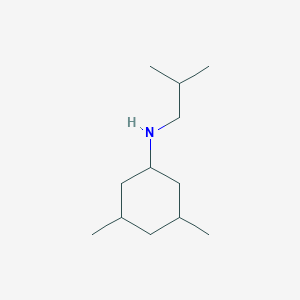
3,5-dimethyl-N-(2-methylpropyl)cyclohexan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,5-Dimethyl-N-(2-methylpropyl)cyclohexan-1-amine is a chemical compound with the molecular formula C12H25N and a molecular weight of 183.33 g/mol . This compound is known for its unique structural properties, which make it a valuable asset in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-dimethyl-N-(2-methylpropyl)cyclohexan-1-amine typically involves the alkylation of cyclohexanone derivatives followed by reductive amination. The reaction conditions often include the use of strong bases such as sodium hydride or potassium tert-butoxide, and the reactions are carried out under an inert atmosphere to prevent oxidation .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of catalysts such as palladium on carbon (Pd/C) can enhance the efficiency of the reductive amination process .
Chemical Reactions Analysis
Types of Reactions
3,5-Dimethyl-N-(2-methylpropyl)cyclohexan-1-amine undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Alkyl halides
Major Products Formed
Oxidation: Ketones, carboxylic acids
Reduction: Secondary or tertiary amines
Substitution: Various substituted amines
Scientific Research Applications
3,5-Dimethyl-N-(2-methylpropyl)cyclohexan-1-amine has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of 3,5-dimethyl-N-(2-methylpropyl)cyclohexan-1-amine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways . The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Cyclohexane, 1-methyl-3-propyl-: Similar in structure but lacks the amine group, making it less reactive in certain chemical reactions.
Cyclohexanamine, 3,5-dimethyl-N-(2-methylpropyl)-: A close structural analog with similar reactivity and applications.
Uniqueness
3,5-Dimethyl-N-(2-methylpropyl)cyclohexan-1-amine is unique due to its specific substitution pattern on the cyclohexane ring, which imparts distinct chemical and physical properties. This uniqueness makes it particularly valuable in applications requiring precise molecular interactions and reactivity .
Properties
Molecular Formula |
C12H25N |
|---|---|
Molecular Weight |
183.33 g/mol |
IUPAC Name |
3,5-dimethyl-N-(2-methylpropyl)cyclohexan-1-amine |
InChI |
InChI=1S/C12H25N/c1-9(2)8-13-12-6-10(3)5-11(4)7-12/h9-13H,5-8H2,1-4H3 |
InChI Key |
XXUMJRODVCJCMQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(CC(C1)NCC(C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



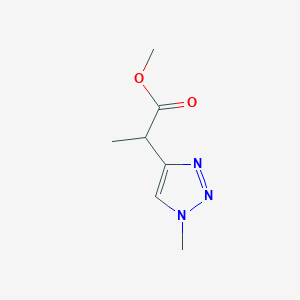
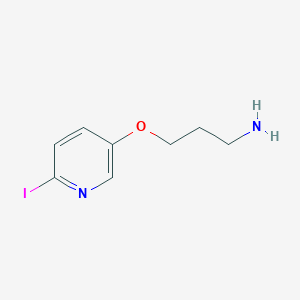
![2-{Spiro[2.4]heptan-4-yl}ethan-1-amine](/img/structure/B13315146.png)
![1-{Bicyclo[2.2.1]heptan-2-yl}-3-(dimethylamino)prop-2-en-1-one](/img/structure/B13315151.png)

![N-[cyclopropyl(phenyl)methyl]cyclopropanamine](/img/structure/B13315161.png)

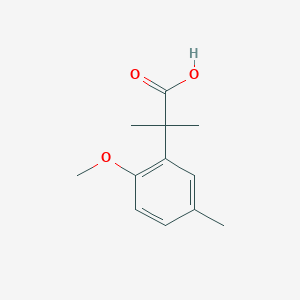
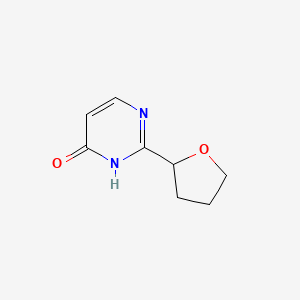
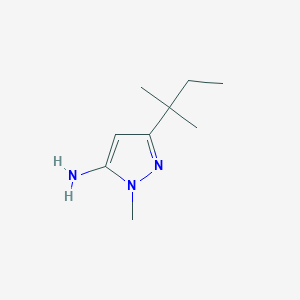
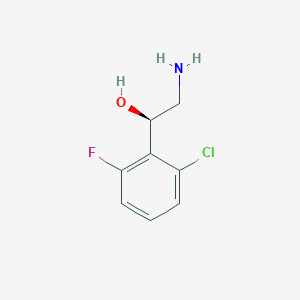

![2-Methyl-N-[3-(methylsulfanyl)phenyl]oxolan-3-amine](/img/structure/B13315227.png)
